REACTION_CXSMILES
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[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Cl:8])[N:7]=1.[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[S:21]([N:24]=[C:25]=[O:26])(=[O:23])=[O:22])([O:13][CH3:14])=[O:12]>ClCCCl>[Cl:8][C:6]1[N:7]=[C:2]([NH:1][C:25]([NH:24][S:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:11]([O:13][CH3:14])=[O:12])(=[O:23])=[O:22])=[O:26])[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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NC=1C(N(C=C(N1)Cl)C)=O
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Name
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|
Quantity
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4 mL
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Type
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solvent
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Smiles
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ClCCCl
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Name
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|
Quantity
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0.84 g
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Type
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reactant
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Smiles
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C(=O)(OC)C1=C(C=CC=C1)S(=O)(=O)N=C=O
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Name
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1,2-dichloromethane
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Quantity
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3 mL
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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the residue was purified by chromatography on a column of silica gel using
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Type
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ADDITION
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Details
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a solvent mixture of 1:1 hexanes-acetone containing a little acetic acid as eluant
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Type
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CUSTOM
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Details
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Rotary evaporation of the appropriate fractions
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Type
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WAIT
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Details
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left 0.34 g of methyl 2-[[(6-chloro-3,4-dihydro-4-methyl-3-oxo-2-pyrazinylamino)carbonylamino]sulfonyl]benzoate as a crystalline powder melting at 173°-176° C.
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Name
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|
Type
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|
Smiles
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ClC1=CN(C(C(=N1)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC=C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |